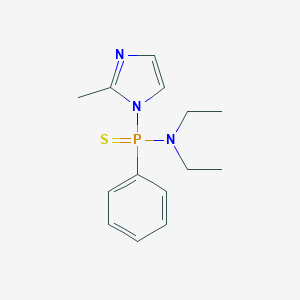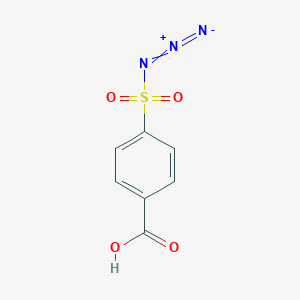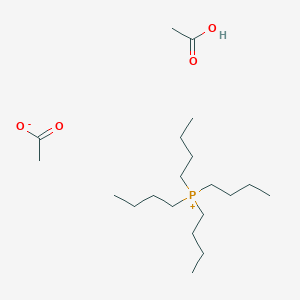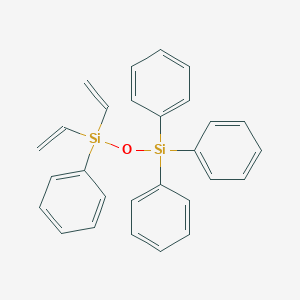
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane
Overview
Description
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is an organosilicon compound with the molecular formula C28H26OSi2. It is characterized by the presence of two vinyl groups and four phenyl groups attached to a disiloxane backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is an organosilicon compound . It is primarily used as a ligand in organometallic chemistry and as a homogeneous catalyst . The primary targets of this compound are therefore the metal ions in organometallic complexes .
Mode of Action
The compound interacts with its targets by forming a complex with the metal ions . This interaction results in changes to the electronic structure of the metal ions, which can influence their reactivity .
Biochemical Pathways
As a ligand and catalyst, it likely plays a role in facilitating various chemical reactions, including those involving organometallic complexes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it can speed up chemical reactions without being consumed, leading to increased reaction rates and efficiencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane can be synthesized through the hydrosilylation reaction of tetraphenyldisiloxane with vinyl-containing compounds. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of solvents like toluene or hexane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to maintain optimal conditions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to the vinyl groups.
Substitution: The replacement of phenyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts (e.g., Karstedt’s catalyst), inert atmosphere, moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, controlled temperature and pressure.
Substitution: Various reagents depending on the desired functional group, often carried out in the presence of a base or acid catalyst.
Major Products Formed
Hydrosilylation: Formation of silane derivatives.
Oxidation: Formation of silanol or siloxane derivatives.
Substitution: Formation of substituted disiloxane compounds.
Scientific Research Applications
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with methyl groups instead of phenyl groups.
1,3-Divinyltetramethyldisiloxane: Contains two vinyl groups and four methyl groups.
Uniqueness
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is unique due to the presence of phenyl groups, which provide enhanced stability and reactivity compared to its methyl-substituted counterparts. This makes it particularly valuable in applications requiring high-performance materials and advanced chemical synthesis.
Properties
IUPAC Name |
ethenyl-[ethenyl(diphenyl)silyl]oxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26OSi2/c1-3-30(25-17-9-5-10-18-25,26-19-11-6-12-20-26)29-31(4-2,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h3-24H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYFVKFSFMSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C=C)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18769-05-6 | |
| Record name | 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18769-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane in the synthesis of polymers?
A1: this compound serves as a building block for creating novel polymers. Its vinyl groups (-CH=CH2) are reactive sites that participate in polymerization reactions, specifically platinum-catalyzed hydrosilylation, with α,ω-dihydridopentasiloxanes. [] This allows for the incorporation of the diphenylsiloxane unit into the polymer backbone.
Q2: How does the incorporation of this compound influence the properties of the resulting polymers?
A2: The inclusion of this compound contributes to the high thermal stability of the resulting copolymers. [] The researchers characterized the thermal properties of these copolymers using differential scanning calorimetry and thermogravimetric analysis, demonstrating their stability in both air and nitrogen environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



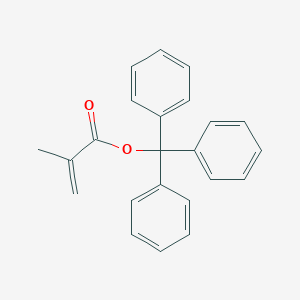
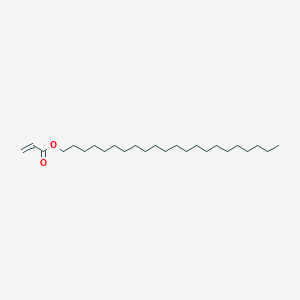

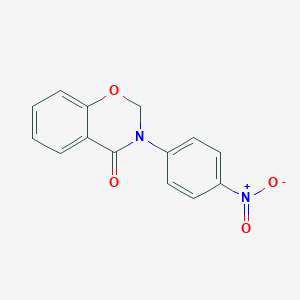
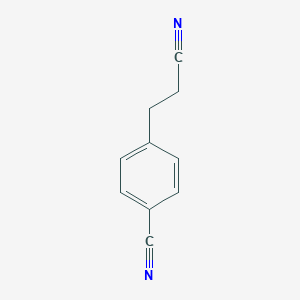
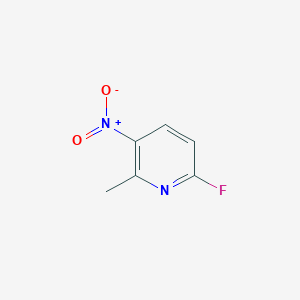
![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)
